molecular formula C6H11Cl2N3 B3009736 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1394041-77-0

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B3009736
CAS No.: 1394041-77-0
M. Wt: 196.08
InChI Key: ITVRQYNFDDAJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.08. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

Triazole derivatives, including compounds similar to 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, have been found to possess significant pharmacological properties. They exhibit anti-convulsive activity and are potentially useful for treating conditions like epilepsy, tension, and agitation (Shelton, 1981).

Synthesis of Energetic Salts

Triazolyl-functionalized monocationic energetic salts have been synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, making them of interest in material science applications (Wang, Gao, Ye, & Shreeve, 2007).

Corrosion Inhibition

4H-1,2,4-triazole derivatives have been used for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. Their inhibiting efficiency depends on the type and nature of the substituents in the inhibitor molecule (Bentiss et al., 2007).

Synthesis of Pesticide Intermediates

The compound is an important intermediate for preparing pesticides. A specific process for its synthesis involves hydroxymethylation and reaction with thioyl chloride (Ying, 2004).

Development of Antimicrobial Agents

Novel triazole derivatives, related to the this compound, have been synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and fungi (Altıntop et al., 2011).

Corrosion Inhibition on Copper

The efficiency of triazole derivatives as corrosion inhibitors for copper in hydrochloric acid medium has been investigated, demonstrating potential applications in protecting metal surfaces (Sudheer & Quraishi, 2013).

Tuberculosis Inhibition Activities

Certain 1,2,4-triazole derivatives have shown antibacterial activity against Mycobacterium species, indicating their potential in developing treatments for tuberculosis (Wujec et al., 2008).

Safety and Hazards

Based on the safety data of similar compounds, this compound could potentially cause burns on skin and eyes, and could be harmful if swallowed or inhaled .

Properties

IUPAC Name

3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-3-10-5(2)8-9-6(10)4-7;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRQYNFDDAJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1CCl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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